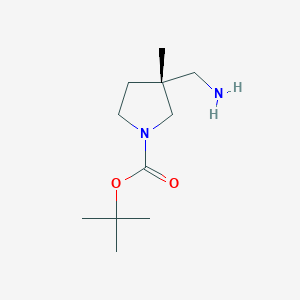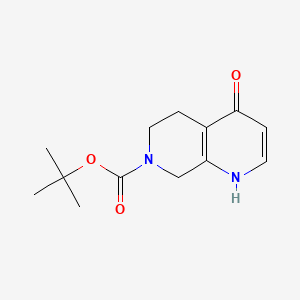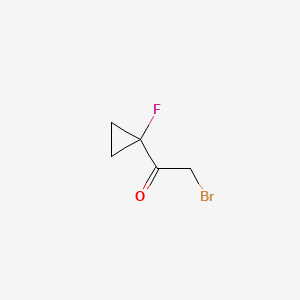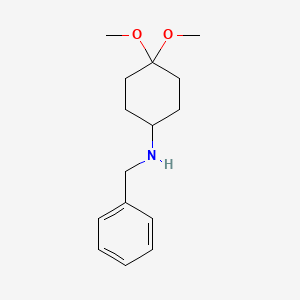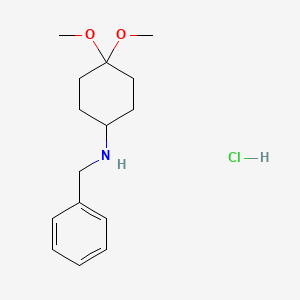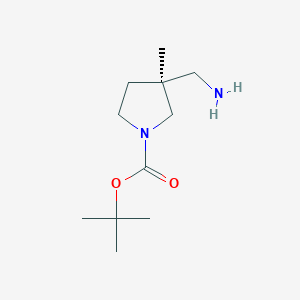
tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate: is a specialized chemical compound prominently used in various scientific disciplines such as chemistry, biology, and medicine. Its unique structure allows it to participate in a range of chemical reactions and exhibit distinct properties that are valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate often involves a multi-step process. The primary steps include:
Starting with the preparation of 3-methylpyrrolidine.
Functionalization of the compound to introduce the aminomethyl group.
Incorporation of the tert-butyl ester at the carboxylate position.
Utilization of reagents such as tert-butyl chloroformate for the ester formation. Industrial Production Methods : On an industrial scale, this compound is produced using automated reactors with precise control over temperature and pH to ensure high yield and purity. Scale-up processes involve optimization of each step to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate undergoes a variety of reactions:
Oxidation and Reduction: : These reactions can modify the functional groups, impacting the reactivity of the compound.
Substitution: : The aminomethyl group can participate in nucleophilic substitution reactions. Common Reagents and Conditions : Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction respectively. Substitution reactions might involve reagents like halogenating agents or bases. Major Products : The resulting products depend on the reaction type, often forming derivatives with altered functional groups or enhanced reactivity for further applications.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of pharmaceuticals and agrochemicals. Biology : It plays a role in biochemical research, particularly in the study of enzyme interactions and cellular mechanisms. Medicine : Potential therapeutic applications include acting as a precursor for drugs targeting specific enzymes or receptors. Industry : Utilized in the manufacture of polymers and specialty chemicals, contributing to advancements in materials science.
Mechanism of Action
The mechanism by which tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate exerts its effects involves interactions at the molecular level:
Molecular Targets: : It interacts with specific enzymes or receptors, influencing their activity.
Pathways Involved: : The compound can alter signaling pathways, impacting cellular processes and functions.
Comparison with Similar Compounds
When compared to other compounds with similar structures, tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate stands out due to:
Unique Structural Features: : The specific configuration and functional groups provide distinct reactivity and binding properties.
Similar Compounds: : Analogous compounds might include other substituted pyrrolidines or aminomethyl derivatives, each with varying degrees of similarity and divergence in their applications and reactivities.
Hope that satisfies your curiosity. Anything else you're pondering over?
Properties
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNDQGUYWSBCD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
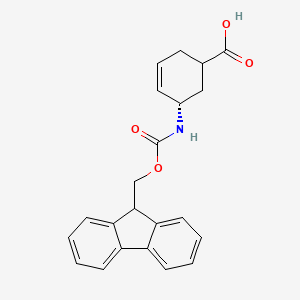
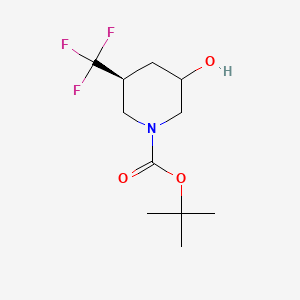
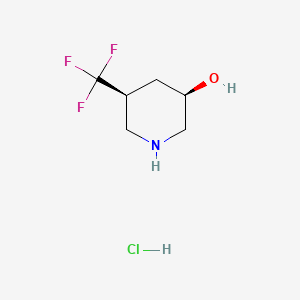
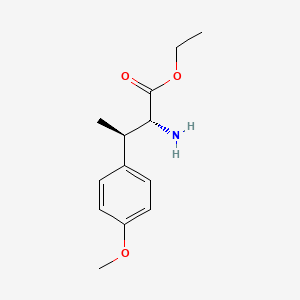
![(2S,3S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8195531.png)
![(2R,3R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8195537.png)
![tert-butyl (3aR,6aS)-4-amino-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B8195561.png)
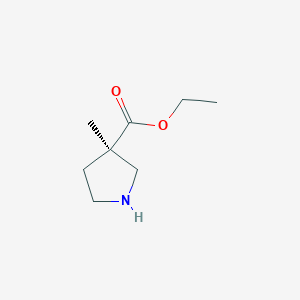
![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl](/img/structure/B8195565.png)
